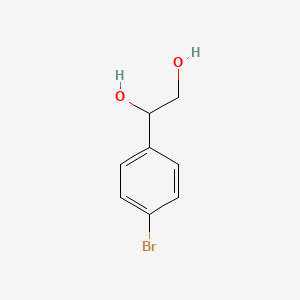

1-(4-Bromofenil)etano-1,2-diol

Descripción general

Descripción

1-(4-Bromophenyl)ethane-1,2-diol, also known as 4-bromophenylethylene glycol (BPEG) is a phenolic compound that has been studied for its potential applications in various scientific fields. BPEG is a colorless, crystalline solid with a molecular weight of 271.10 g/mol. It has a boiling point of 276 °C and a melting point of 104 °C. BPEG is soluble in water and has a low volatility. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances.

Aplicaciones Científicas De Investigación

Síntesis de diodos de una sola molécula

Este compuesto se ha utilizado en la síntesis de nuevos cables basados en bifeniletanos para la electrónica molecular . Se predijo un comportamiento excepcional de diodo de una sola molécula para los derivados de bifeniletanos sustituidos asimétricamente . La asimetría requerida proviene de la sustitución en una mitad de la molécula con grupos que atraen electrones .

Fabricación de uniones moleculares

El compuesto se ha utilizado en la fabricación de uniones moleculares, un enfoque prometedor para construir futuros dispositivos electrónicos a nanoescala . Teóricamente, se ha predicho que al introducir una asimetría en estas moléculas, sus propiedades se pueden cambiar significativamente, convirtiéndolas en diodos de una sola molécula .

Desarrollo de diodos con alta relación de rectificación

El compuesto se ha utilizado en el desarrollo de diodos de una sola molécula con relaciones de rectificación muy altas . El modelo predice relaciones de rectificación tan altas como 1500, mucho más allá de los valores experimentales típicamente reportados .

Síntesis de poli(imidas) funcionalizadas

El compuesto se ha utilizado en la síntesis de nuevas poli(imidas) funcionalizadas que combinan altas características térmicas y mecánicas con solubilidad en solventes orgánicos .

Luminiscencia electroquímica inducida por agregación

El compuesto se ha utilizado en la generación de luminiscencia electroquímica inducida por agregación . Esto tiene aplicaciones potenciales en biosensado .

Inhibición del crecimiento tumoral

La investigación in vivo sugiere que las nanopartículas derivadas de este compuesto son capaces de inhibir el crecimiento de tumores después de la irradiación sin efectos adversos en los órganos normales . Esto indica la toxicidad oscura significativamente baja y la excelente biocompatibilidad de tales nanopartículas .

Mecanismo De Acción

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

It is known that benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . This suggests that 1-(4-Bromophenyl)ethane-1,2-diol may interact with its targets through similar mechanisms.

Biochemical Pathways

Given its use in organic synthesis , it is likely that this compound is involved in various biochemical pathways depending on the specific reactions it is used in.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 21706 , which may influence its pharmacokinetic properties.

Result of Action

Given its use in organic synthesis , it is likely that this compound contributes to the formation of various organic compounds.

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature may affect its stability.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(4-Bromophenyl)ethane-1,2-diol plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and oxidation. It interacts with enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The hydroxyl groups on the ethane chain allow for hydrogen bonding with proteins and other biomolecules, facilitating various biochemical processes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and interactions .

Cellular Effects

1-(4-Bromophenyl)ethane-1,2-diol affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. The compound can also influence the expression of genes involved in oxidative stress response and metabolic pathways. These effects are mediated through its interactions with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 1-(4-Bromophenyl)ethane-1,2-diol involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit enzymes such as acetylcholinesterase by forming a stable complex with the enzyme’s active site. This inhibition affects neurotransmitter levels and can have downstream effects on cellular function. Additionally, 1-(4-Bromophenyl)ethane-1,2-diol can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Bromophenyl)ethane-1,2-diol can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These effects are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 1-(4-Bromophenyl)ethane-1,2-diol vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and reduce oxidative stress. At high doses, it can cause toxicity and adverse effects such as liver damage and neurotoxicity. The threshold for these effects varies depending on the species and the route of administration .

Metabolic Pathways

1-(4-Bromophenyl)ethane-1,2-diol is involved in several metabolic pathways, including those related to xenobiotic metabolism. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to various biochemical effects. The compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, 1-(4-Bromophenyl)ethane-1,2-diol is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of 1-(4-Bromophenyl)ethane-1,2-diol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. For example, in the nucleus, it can interact with transcription factors to regulate gene expression, while in the mitochondria, it can affect oxidative phosphorylation and energy production .

Propiedades

IUPAC Name |

1-(4-bromophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGAWPRHNQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456928 | |

| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92093-23-7 | |

| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

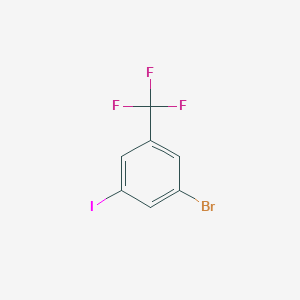

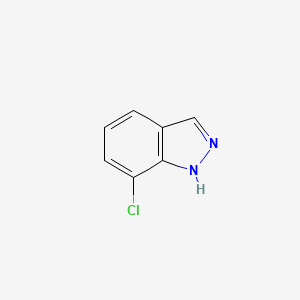

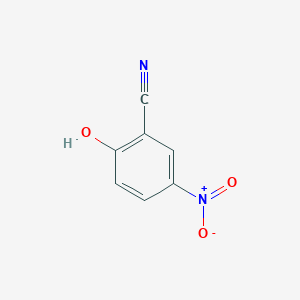

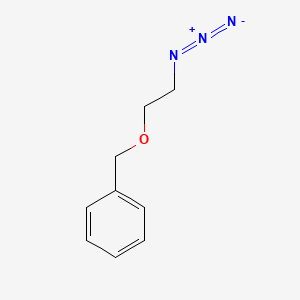

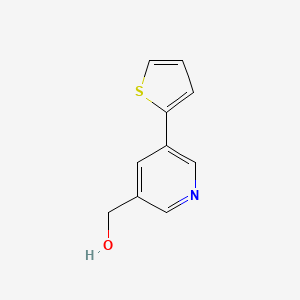

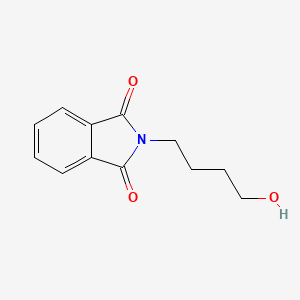

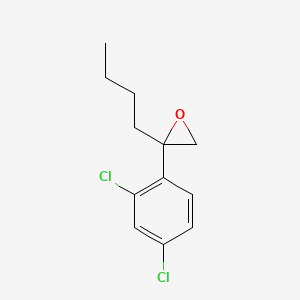

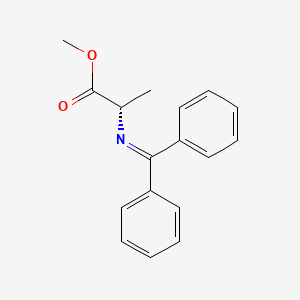

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)

![Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B1279126.png)